(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one (CAS 2287248-96-6) is a chiral, conformationally constrained bicyclic lactam belonging to the 2,5-diazabicyclo[4.1.0]heptane class. This compound features a cyclopropane ring fused to a piperazinone core, creating a rigid molecular framework with defined stereochemistry at positions 1 (R) and 6 (S).

Molecular Formula C6H10N2O
Molecular Weight 126.159
CAS No. 2287248-96-6
Cat. No. B2665910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one
CAS2287248-96-6
Molecular FormulaC6H10N2O
Molecular Weight126.159
Structural Identifiers
SMILESCN1C2CC2NCC1=O
InChIInChI=1S/C6H10N2O/c1-8-5-2-4(5)7-3-6(8)9/h4-5,7H,2-3H2,1H3/t4-,5+/m0/s1
InChIKeyIKSTXALZXPOIQI-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one (CAS 2287248-96-6): Scientific Procurement Guide for Chiral Diazabicycloheptane Scaffolds


(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one (CAS 2287248-96-6) is a chiral, conformationally constrained bicyclic lactam belonging to the 2,5-diazabicyclo[4.1.0]heptane class. This compound features a cyclopropane ring fused to a piperazinone core, creating a rigid molecular framework with defined stereochemistry at positions 1 (R) and 6 (S). Its molecular formula is C₆H₁₀N₂O (MW 126.16 g/mol), and it is commercially available as a racemic mixture with reported purity of 95% . The 2,5-diazabicyclo[4.1.0]heptane scaffold has been validated as a general piperazine surrogate in medicinal chemistry, with demonstrated utility in generating bioactive analogues that retain pharmacological activity while altering physicochemical properties [1].

Why Generic Piperazine or Unsubstituted Diazabicycloheptane Analogues Cannot Replace (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one in Structure-Guided Applications


The selection of a specific 2,5-diazabicyclo[4.1.0]heptane derivative for research or development cannot be approached through generic substitution of the scaffold. Substitution patterns, oxidation state, and stereochemistry critically determine physicochemical and biological properties. For example, the N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane core exhibits a conjugate acid pKa of 6.74±0.05, which is 1.3 pKa units lower than the corresponding piperazine derivative—a difference attributable to the electron-withdrawing character of the cyclopropane ring [1]. This reduced basicity directly impacts pharmacokinetic parameters, including membrane permeability and tissue distribution. Furthermore, X-ray crystallographic analysis confirms that the cyclopropane fusion induces measurable distortion of the piperazine ring geometry, which alters molecular recognition properties relative to unconstrained piperazine analogues [1]. The (1R,6S) stereochemical configuration of the target compound introduces additional specificity in chiral recognition and diastereoselective transformations. Consequently, substituting a generic diazabicycloheptane scaffold—or a piperazine analogue—for (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one will yield different conformational, electronic, and stereochemical outcomes in target binding or synthetic applications.

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one (CAS 2287248-96-6): Quantitative Differential Evidence vs. Piperazine and Alternative Scaffolds


Reduced Basicity of Diazabicyclo[4.1.0]heptane Core vs. Piperazine: pKa Differential of 1.3 Units

The 2,5-diazabicyclo[4.1.0]heptane scaffold, the core structural motif of (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one, exhibits reduced basicity relative to unconstrained piperazine. The conjugate acid pKa of N-Cbz-monoprotected 2,5-diazabicyclo[4.1.0]heptane was determined to be 6.74±0.05, compared to approximately 8.04 for the corresponding N-Cbz-monoprotected piperazine compound—a difference of 1.3 pKa units [1]. This reduced basicity is attributed to the electron-withdrawing inductive effect of the fused cyclopropane ring [1].

Medicinal Chemistry Physicochemical Property Optimization Scaffold Hopping

Conformational Distortion of Piperazine Ring in Diazabicyclo[4.1.0]heptane Core: X-ray Crystallographic Evidence

X-ray crystallographic analysis of a Ciprofloxacin analogue incorporating the 2,5-diazabicyclo[4.1.0]heptane core reveals a distorted piperazine ring geometry compared to unconstrained piperazine [1]. The cyclopropane fusion imposes angular strain that alters the spatial orientation of nitrogen atoms and substituents. This structural distortion is absent in simple piperazine or homopiperazine derivatives [1].

Structural Biology Conformational Analysis Scaffold Design

Antibacterial Activity Retention Following Piperazine-to-Diazabicycloheptane Scaffold Replacement: Ciprofloxacin Analogue Case Study

Replacement of the piperazine moiety in Ciprofloxacin with the 2,5-diazabicyclo[4.1.0]heptane scaffold yielded an analogue that demonstrated similar antibacterial activity to the parent drug [1]. The analogue was synthesized via palladium-catalyzed Buchwald–Hartwig cross-coupling to attach the diazabicyclo[4.1.0]heptane core to the 7-position of the fluoroquinolone core [1]. While specific MIC values for the (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one derivative are not reported, the scaffold-level evidence establishes that the diazabicycloheptane core can functionally substitute for piperazine without loss of antibacterial potency.

Antibacterial Drug Discovery Scaffold Hopping Fluoroquinolone SAR

Synthetic Accessibility from 2-Ketopiperazine via Simmons-Smith Cyclopropanation: Scaffold Derivatization Feasibility

The 2,5-diazabicyclo[4.1.0]heptane scaffold can be readily prepared from 2-ketopiperazine in a few steps using a Simmons-Smith reaction of 1,2,3,4-tetrahydropyrazines with diethylzinc and diiodomethane for key cyclopropane ring formation [1]. This established synthetic route provides access to differentially N,N′-disubstituted and N-monosubstituted derivatives, indicating that (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one can serve as a starting point for further diversification.

Synthetic Methodology Medicinal Chemistry Scaffold Diversification

High Diastereomeric Purity Achievable via Stereoselective Cyclopropanation: Enantiomerically Enriched Core Synthesis

The Simmons-Smith cyclopropanation of enantiomerically enriched dehydropiperazines is reported to be highly stereoselective, enabling the preparation of enantiomerically enriched 3-substituted 2,5-diazabicyclo[4.1.0]heptane cores with high diastereomeric purity and a relative anti-configuration, assigned by NMR analysis [1]. This methodology establishes that the chiral integrity of the (1R,6S) configuration in the target compound is synthetically accessible and analytically verifiable.

Asymmetric Synthesis Chiral Scaffolds Stereoselective Cyclopropanation

(1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one (CAS 2287248-96-6): Validated Research and Industrial Application Scenarios


Medicinal Chemistry: Scaffold Hopping from Piperazine-Containing Leads

Use (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one as a conformationally constrained piperazine surrogate in lead optimization programs. Evidence demonstrates that the diazabicyclo[4.1.0]heptane scaffold can replace piperazine in a clinically validated fluoroquinolone antibiotic (Ciprofloxacin) while maintaining antibacterial activity [1]. The 1.3 pKa unit reduction relative to piperazine [1] provides a means to modulate basicity-dependent pharmacokinetic properties without altering the core pharmacophore. The distorted ring geometry confirmed by X-ray crystallography [1] offers a differentiated conformational profile that may improve target selectivity or overcome resistance mechanisms in existing piperazine-containing drug classes.

Chiral Building Block in Asymmetric Synthesis

Employ (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one as a chiral synthon for constructing stereochemically complex molecules. The defined (1R,6S) stereochemistry provides a rigid, three-dimensional template for diastereoselective transformations. Stereoselective cyclopropanation methodology enables preparation of enantiomerically enriched 2,5-diazabicyclo[4.1.0]heptane cores with high diastereomeric purity [1], supporting the use of this scaffold in asymmetric synthesis applications requiring predictable stereochemical outcomes.

Physicochemical Property Modulation in Drug Discovery

Integrate (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one into structure-activity relationship (SAR) studies aimed at reducing basicity while maintaining target engagement. The 1.3 pKa unit reduction relative to piperazine [1] shifts the ionization equilibrium at physiological pH, potentially enhancing membrane permeability and reducing off-target interactions with hERG or other basic amine-sensitive receptors. This scaffold offers a tunable alternative to piperazine in lead series where excessive basicity is identified as a liability.

Antibacterial Drug Discovery: Fluoroquinolone and Beyond

Apply (1R,6S)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one as a core scaffold for generating novel antibacterial agents. The successful synthesis of a Ciprofloxacin analogue incorporating the diazabicyclo[4.1.0]heptane core via Buchwald-Hartwig cross-coupling, with retention of antibacterial activity [1], validates this scaffold for fluoroquinolone modification programs. The conformational constraint imposed by the cyclopropane ring [1] may offer advantages in overcoming bacterial resistance mechanisms that arise from target mutations affecting piperazine recognition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1R,6S)-2-Methyl-2,5-diazabicyclo[4.1.0]heptan-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.